molecular formula C16H13Cl2N3O2 B2770371 ethyl 4-chloro-1-(4-chlorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate CAS No. 866050-41-1

ethyl 4-chloro-1-(4-chlorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate

Cat. No.: B2770371
CAS No.: 866050-41-1
M. Wt: 350.2
InChI Key: PUCGDVPTFARFEL-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-1-(4-chlorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is a complex organic compound belonging to the pyrazolo[3,4-b]pyridine class This compound features a pyrazole ring fused to a pyridine ring, with chlorine and methyl substituents enhancing its chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-chloro-1-(4-chlorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate typically involves multiple steps, starting with the formation of the pyrazole core. One common approach is the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate in the presence of a suitable acid catalyst. The reaction mixture is then heated to facilitate the cyclization process, forming the pyrazolo[3,4-b]pyridine structure.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow reactors to ensure consistent product quality and yield. Advanced purification techniques, such as column chromatography and recrystallization, are employed to isolate the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are used to introduce oxygen atoms into the molecule.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can reduce specific functional groups.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkoxides, under appropriate conditions.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of different substituted pyrazolo[3,4-b]pyridines.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its structural features make it suitable for further functionalization and incorporation into larger molecular frameworks.

Biology: Research has shown that pyrazolo[3,4-b]pyridine derivatives exhibit biological activities, such as antiviral, anti-inflammatory, and anticancer properties. Ethyl 4-chloro-1-(4-chlorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is being studied for its potential use in developing new therapeutic agents.

Medicine: The compound's potential medicinal applications include its use as a lead compound in drug discovery. Its ability to interact with various biological targets makes it a candidate for the development of new pharmaceuticals.

Industry: In the chemical industry, this compound is used as a building block for the synthesis of dyes, pigments, and other specialty chemicals. Its unique structure allows for the creation of novel materials with desirable properties.

Mechanism of Action

The mechanism by which ethyl 4-chloro-1-(4-chlorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed biological activities. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Ethyl 4-chloro-1-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate

  • Ethyl 4-chloro-1-(4-nitrophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate

  • Ethyl 4-chloro-1-(4-methylphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate

Uniqueness: Ethyl 4-chloro-1-(4-chlorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate stands out due to its specific chlorine substituents on both the pyrazole and phenyl rings. This unique structural arrangement contributes to its distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

ethyl 4-chloro-1-(4-chlorophenyl)-3-methylpyrazolo[3,4-b]pyridine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2N3O2/c1-3-23-16(22)12-8-19-15-13(14(12)18)9(2)20-21(15)11-6-4-10(17)5-7-11/h4-8H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUCGDVPTFARFEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C1Cl)C(=NN2C3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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